1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene
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Overview
Description
1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and nitro groups onto a benzene ring. One common method involves the bromination of 4,5-difluoro-2-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used for the substitution of the bromine atom.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Electrophilic Aromatic Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride can be used for chlorination.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(2-aminoethyl)-4,5-difluoro-2-nitrobenzene.
Reduction: The major product is 1-(2-bromoethyl)-4,5-difluoro-2-aminobenzene.
Electrophilic Aromatic Substitution: Products include 1-(2-bromoethyl)-4,5-difluoro-2-nitrochlorobenzene.
Scientific Research Applications
1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
- 1-(2-Bromoethyl)-4-nitrobenzene
- 1-(2-Bromoethyl)-2,4-difluorobenzene
- 1-(2-Bromoethyl)-4,5-difluorobenzene
Comparison: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene is unique due to the presence of both fluorine and nitro groups on the benzene ring. This combination imparts distinct electronic properties and reactivity compared to similar compounds. For example, the presence of fluorine atoms can increase the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications in medicinal chemistry .
Properties
Molecular Formula |
C8H6BrF2NO2 |
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Molecular Weight |
266.04 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO2/c9-2-1-5-3-6(10)7(11)4-8(5)12(13)14/h3-4H,1-2H2 |
InChI Key |
GSYNJOPIWZJUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCBr |
Origin of Product |
United States |
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